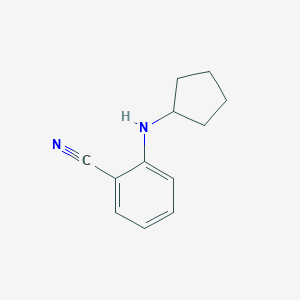

2-(Cyclopentylamino)benzonitrile

Overview

Description

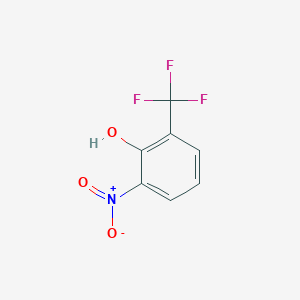

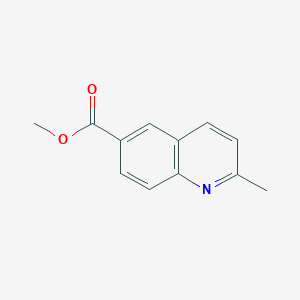

2-(Cyclopentylamino)benzonitrile is a chemical compound with the molecular formula C12H14N2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .

Molecular Structure Analysis

Benzonitrile belongs to the nitriles class of organic compounds which are characterized by a carbon-nitrogen triple bond . The molecular structure of 2-(Cyclopentylamino)benzonitrile is not explicitly mentioned in the search results, but it can be inferred that it contains a benzonitrile group attached to a cyclopentylamine group .

Chemical Reactions Analysis

The [3 + 2] cycloaddition reactions of benzonitrile oxide and diphenyldiazomethane to cyclopentene and norbornene have been studied . The activation enthalpy of the reaction is lower for norbornene than for cyclopentene .

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions of nitrile oxides with alkenes have been extensively reviewed, covering literature from 1985 to 1992. The synthesis and reactivity of benzonitrile oxides, including the synthesis of nitrile oxides from compounds like 2-(Cyclopentylamino)benzonitrile, play a critical role in understanding the stereocontrol and regioselectivity of these reactions. The use of intramolecular nitrile oxide cycloaddition (INOC) reactions to enhance selectivity in the formation of cyclic compounds is of particular interest for the development of new synthetic pathways in organic chemistry (Easton, Hughes, Savage, & Simpson, 1994).

Benzothiazole Derivatives

Benzothiazoles, structurally related to benzonitrile derivatives, have been identified for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The review highlights the therapeutic potential of benzothiazole derivatives and their importance in medicinal chemistry, emphasizing the need for further development of these compounds as potential antitumor agents. The versatility of the benzothiazole nucleus in drug discovery underscores the relevance of related compounds like 2-(Cyclopentylamino)benzonitrile in pharmaceutical research (Kamal, Hussaini, & Malik, 2015).

Environmental Applications and Degradation Studies

The study of nitisinone (NTBC), a related compound, and its degradation products provides insights into the environmental persistence and stability of similar nitrile-containing compounds. By understanding the stability and degradation pathways of these compounds, researchers can better assess their environmental impact and potential applications in bioremediation and pollution control (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Xenobiotics Metabolism

Research on xenobiotics metabolism, including the study of cytochrome P450 enzymes, sheds light on how compounds like 2-(Cyclopentylamino)benzonitrile might be metabolized in biological systems. Understanding the enzymatic pathways involved in the metabolism of xenobiotics is crucial for assessing their pharmacokinetics, toxicity, and potential therapeutic applications (Ghanayem & Hoffler, 2007).

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and is harmful if swallowed or in contact with skin . Chronic exposure can cause irritation to the eyes, skin, and respiratory system .

properties

IUPAC Name |

2-(cyclopentylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZERYGSHXNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441368 | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylamino)benzonitrile | |

CAS RN |

173316-38-6 | |

| Record name | 2-(Cyclopentylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)

![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)